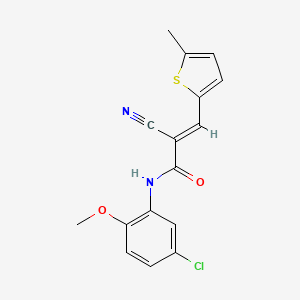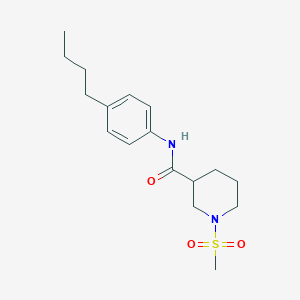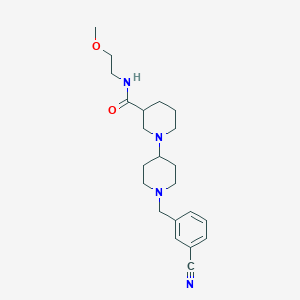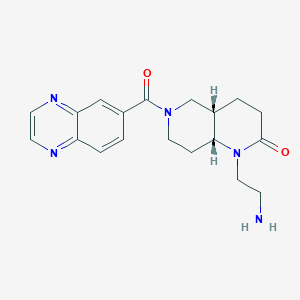
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide, also known as CTX-0294885, is a small molecule drug candidate that has been developed for the treatment of inflammatory diseases. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation in the body.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide is based on its ability to inhibit the enzyme PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide increases the levels of cAMP in these cells, leading to the activation of downstream signaling pathways that inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of airway inflammation and hyperreactivity, and the modulation of immune cell function. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide for lab experiments is its potency and specificity for PDE4 inhibition. This allows for the selective modulation of cAMP signaling pathways in inflammatory cells, without affecting other cellular processes. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
One of the main limitations of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide for lab experiments is its relatively high cost and limited availability. Moreover, the use of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in clinical trials may be limited by the potential for off-target effects and the need for careful monitoring of adverse events.
Future Directions
There are several potential future directions for the development of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide as a therapeutic agent. These include the optimization of the synthesis method to improve yield and reduce cost, the evaluation of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in additional preclinical models of inflammatory diseases, and the initiation of clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide in humans. Moreover, the combination of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide with other anti-inflammatory agents may have synergistic effects and improve therapeutic outcomes in inflammatory diseases.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the acrylamide moiety, which is achieved through a reaction between 5-chloro-2-methoxyaniline and 5-methyl-2-thiophene carboxylic acid. The resulting intermediate is then converted to the final product through a series of chemical transformations, including cyanoethylation and deprotection reactions.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been extensively studied in preclinical models of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. In these studies, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methyl-2-thienyl)acrylamide has been shown to be effective in reducing airway inflammation and hyperreactivity in animal models of asthma and COPD.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-5-13(22-10)7-11(9-18)16(20)19-14-8-12(17)4-6-15(14)21-2/h3-8H,1-2H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUANPJRWBCJED-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)

![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)


![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)
![ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5313968.png)
